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Compound of Interest

Compound Name: LY2857785

Cat. No.: B15567119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on

LY2857785, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in the

context of hematologic malignancies. This document details its mechanism of action, in vitro

and in vivo efficacy, and the experimental methodologies used in its evaluation.

Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and

transcription.[1][2][3] Specifically, CDK9, in partnership with its regulatory subunit Cyclin T,

forms the positive transcription elongation factor b (P-TEFb).[4][5][6] The P-TEFb complex

phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step for

the elongation of transcription for a multitude of genes, including those encoding anti-apoptotic

and pro-survival proteins.[5][6][7] In many hematologic malignancies, there is an over-reliance

on the continuous transcription of short-lived pro-survival proteins like MCL-1 and MYC, making

CDK9 an attractive therapeutic target.[6][8][9] LY2857785 is a novel, potent CDK9 inhibitor that

has demonstrated significant anti-tumor activity in preclinical models of hematologic cancers.[1]

[7]

Mechanism of Action
LY2857785 functions as a selective, reversible ATP-competitive inhibitor of CDK9.[4] Its

primary mechanism of action involves the inhibition of CDK9 kinase activity, which leads to a
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reduction in the phosphorylation of the RNAP II CTD at serine 2 (Ser2) and serine 5 (Ser5)

residues.[1][4][7] This inhibition of transcriptional elongation preferentially affects genes with

short-lived mRNA and protein products, such as the anti-apoptotic protein MCL-1 and the

oncoprotein c-Myc.[4][7] The downregulation of these key survival proteins induces cellular

stress and ultimately triggers apoptosis in cancer cells.[1][4][7]

Figure 1: Proposed Signaling Pathway of LY2857785
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Figure 1: Proposed Signaling Pathway of LY2857785

Quantitative Data
LY2857785 demonstrates potent inhibition of CDK9 and CDK7 enzymatic activities. The

cellular activity of LY2857785 in inhibiting the phosphorylation of the RNAP II CTD at Ser2 and

Ser5 residues in U2OS cells correlates with its anti-proliferative effects.[1]
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Target Assay Type IC50 (µmol/L)

CDK9/Cyclin T1 Enzymatic 0.004

CDK7/Cyclin H/MAT1 Enzymatic 0.038

P-Ser2 (Cellular) Cellular (U2OS) 0.089

P-Ser5 (Cellular) Cellular (U2OS) 0.042

Cell Proliferation Cellular (U2OS) 0.076

Table 1: Kinase and Cellular Inhibitory Activity of LY2857785. Data sourced from Yin et al.,

2014.[1]

LY2857785 exhibits significant anti-proliferative activity across a broad panel of hematologic

cancer cell lines, with a geometric mean IC50 of 0.197 µmol/L across 24 cell lines.[1] Acute

Myeloid Leukemia (AML) cell lines were among the most sensitive.[1]

Cell Line Hematologic Malignancy IC50 (µmol/L)

MV-4-11 AML 0.049

OCIAML2 AML 0.063

PL21 AML 0.072

RPMI8226 Multiple Myeloma 0.2 (at 8h)

L363 Multiple Myeloma 0.5 (at 8h)

Table 2: Anti-proliferative IC50 Values of LY2857785 in Selected Hematologic Malignancy Cell

Lines. Data sourced from Yin et al., 2014.[1]

The anti-proliferative effects of LY2857785 are mediated through the induction of apoptosis.

This is evidenced by the time-dependent increase in caspase-3 (CASP-3) expression and

TUNEL activity.[1] In hematologic cancer cells, the maximal potency for apoptosis induction

was observed at approximately 8 hours of exposure.[1] The compound was also shown to

dramatically reduce the levels of the anti-apoptotic proteins MCL-1 and XIAP.[1][10]
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Cell Line Assay Time (h) IC50 (µmol/L)

L363 Apoptosis 8 0.5

MV-4-11
Apoptosis (CASP-

3/TUNEL)
16-24 0.02 - 0.2

Table 3: Apoptosis Induction by LY2857785 in Hematologic Cancer Cell Lines. Data sourced

from Yin et al., 2014.[1]

In a nude rat xenograft model using the MV-4-11 AML cell line, LY2857785 demonstrated dose-

dependent inhibition of CTD P-Ser2.[10] This pharmacodynamic effect correlated with

significant anti-tumor growth efficacy.[10]

Model Compound Dose (mg/kg) Effect

MV-4-11 Xenograft

(Rat)
LY2857785 7

TED70 (70% Tumor

Growth Inhibition)

MV-4-11 Xenograft

(Rat)
LY2857785 10

TED90 (90% Tumor

Growth Inhibition)

Table 4: In Vivo Anti-tumor Efficacy of LY2857785. Data sourced from Yin et al., 2014.[10]

Experimental Protocols
Objective: To determine the enzymatic inhibitory activity of LY2857785 against various

CDKs.

Methodology:

CDK7 and CDK9 reaction mixtures were prepared containing 10 mmol/L Tris (pH 7.4), 10

mmol/L MgCl2, 0.01% Tween 20, 1 mmol/L DTT, 10 µmol/L ATP, and biotinylated GST-

CTD substrate.

The reaction was initiated by adding the respective kinase.
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After incubation, the reaction was stopped, and the phosphorylated substrate was

detected using a lanthanide-labeled antibody.

IC50 values were calculated from the dose-response curves.

Objective: To assess the effect of LY2857785 on the proliferation of hematologic cancer cell

lines.

Methodology:

Cells were seeded in 96-well plates and allowed to attach overnight.

LY2857785 was added at various concentrations.

After a specified incubation period (e.g., 4 to 24 hours), cell viability was measured using

the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator

of metabolically active cells.

IC50 values were determined by fitting the data to a four-parameter logistic curve.

Objective: To confirm that cell death induced by LY2857785 occurs via apoptosis.

Methodology (Caspase-3/7 Activity):

Cells were treated with LY2857785 for various time points.

Caspase-Glo® 3/7 Assay reagent was added to the cells.

Luminescence, which is proportional to the amount of caspase activity, was measured

using a plate reader.

Methodology (Western Blot):

Cell lysates from treated and untreated cells were prepared.

Proteins were separated by SDS-PAGE and transferred to a membrane.
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The membrane was probed with primary antibodies against apoptosis markers such as

cleaved PARP, cleaved Caspase-3, MCL-1, and XIAP, followed by a secondary antibody.

Protein bands were visualized using chemiluminescence.
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Figure 2: In Vivo Xenograft Model Workflow
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Figure 2: In Vivo Xenograft Model Workflow
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Objective: To evaluate the anti-tumor efficacy of LY2857785 in a living organism.

Methodology:

Human hematologic tumor cells (e.g., MV-4-11) were subcutaneously implanted into

immunocompromised nude rats or mice.[1][11]

When tumors reached a mean volume of approximately 150 mm³, the animals were

randomized into treatment and vehicle control groups.[1]

LY2857785 was administered at specified doses and schedules.

Tumor volumes and body weights were measured regularly.

Treatment efficacy was assessed by calculating the tumor growth inhibition (TGI).

Statistical significance was determined using methods such as one-way ANOVA.[1]

Logical Relationships and Summary
The preclinical data strongly support a logical cascade where the selective inhibition of CDK9

by LY2857785 leads to the suppression of critical survival signals in hematologic cancer cells,

ultimately resulting in apoptotic cell death and tumor growth inhibition.

Figure 3: Logical Cascade of LY2857785 Action
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Figure 3: Logical Cascade of LY2857785 Action

Conclusion
LY2857785 is a potent CDK9 inhibitor with significant preclinical activity against a range of

hematologic malignancies, particularly AML. Its mechanism of action, centered on the

transcriptional repression of key survival genes like MCL-1, provides a strong rationale for its

therapeutic potential. The in vitro and in vivo data demonstrate that LY2857785 effectively
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inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. These findings

underscore the promise of targeting transcriptional addiction through CDK9 inhibition as a

therapeutic strategy in hematologic cancers. Further clinical investigation of selective CDK9

inhibitors like LY2857785 is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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